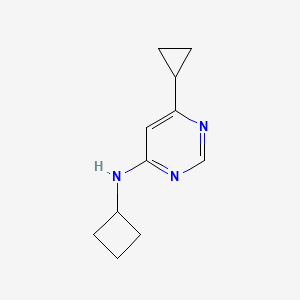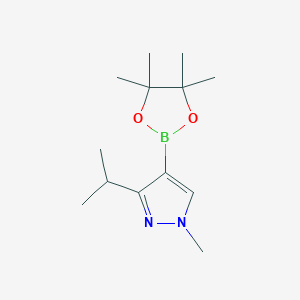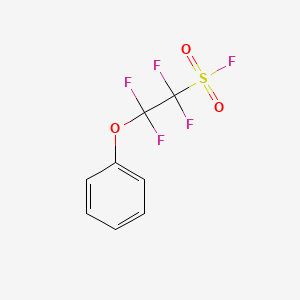
Quinoline-2-sulfonyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-2-sulfonyl Fluoride is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
The synthesis of Quinoline-2-sulfonyl Fluoride involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
The chemical reactions involving Quinoline-2-sulfonyl Fluoride are likely to involve the sulfonyl fluoride group. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in various transformations, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . These properties are likely to influence the properties of Quinoline-2-sulfonyl Fluoride.Aplicaciones Científicas De Investigación
Synthesis of 2-Sulfonylquinolines
Quinoline-2-sulfonyl Fluoride can be used in the synthesis of 2-sulfonylquinolines. A mild, efficient and practical protocol for the preparation of 2-sulfonylquinolines through CS2/Et2NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with readily available RSO2Cl was developed . This reaction proceeded well under transition-metal-free conditions and exhibited a wide substrate scope and functional group tolerance .
Generation of Fluorosulfonyl Radicals
Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . Quinoline-2-sulfonyl Fluoride can be used in the generation of these radicals, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis of Complex Molecules
2-sulfonylquinolines, which can be synthesized using Quinoline-2-sulfonyl Fluoride, serve as important building blocks for complex molecules . They exhibit diverse biological activities and are widely present in natural products, medicine, functional materials, and other fields .
Development of New Synthetic Methodologies
Quinoline-2-sulfonyl Fluoride can be used in the development of new synthetic methodologies. For example, in 2017, a group reported an ultrasound-assisted and zinc-dust-mediated one-pot synthesis of various 2-sulfonylquinolines with quinoline N-oxides and sulfonyl chlorides as starting materials .
Research in Deoxygenative Reactions
Quinoline-2-sulfonyl Fluoride can be used in research related to deoxygenative reactions. The synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with various sulfonylating agents .
Studies on Free Radical Pathways
Quinoline-2-sulfonyl Fluoride can be used in studies on free radical pathways. Preliminary studies suggested that the nucleophilic sulfonyl sources were generated in situ via the reaction of CS2, Et2NH, and sulfonyl chlorides .
Direcciones Futuras
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach for producing sulfonyl fluorides . This method is more efficient and concise compared to current methods, indicating a potential future direction for the synthesis of compounds like Quinoline-2-sulfonyl Fluoride .
Mecanismo De Acción
Target of Action
Quinoline-2-sulfonyl Fluoride, as a sulfonyl fluoride derivative, is known to act as an electrophilic warhead . Sulfonyl fluorides have been used by both medicinal chemists and chemical biologists due to their balance of reactivity and stability . Quinoline, a nitrogen-containing heterocyclic compound, is a key component in many biologically active compounds .
Mode of Action
The mode of action of Quinoline-2-sulfonyl Fluoride involves the interaction with its targets through a process known as deoxygenative sulfonylation . This process involves the reaction of quinoline N-oxides with sulfonyl chlorides in the presence of CS2 and diethylamine . The reaction proceeds under mild and transition-metal-free conditions .
Biochemical Pathways
Quinoline derivatives have been found to have a broad range of biological activities . They participate in both electrophilic and nucleophilic substitution reactions . The sulfonylation of quinoline N-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Pharmacokinetics
Quinoline derivatives are known to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Result of Action
The sulfonylation of quinoline n-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Action Environment
The action environment of Quinoline-2-sulfonyl Fluoride involves a metal-free and reductant-free condition . The reaction proceeds well under these conditions and exhibits a wide substrate scope and functional group tolerance .
Propiedades
IUPAC Name |
quinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNTZHUFNOYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-sulfonyl Fluoride | |
CAS RN |
878376-36-4 |
Source


|
| Record name | quinoline-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)



![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)